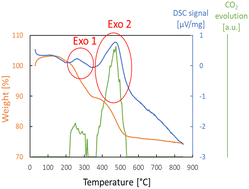Anomalous behaviour of silver catalyst for soot oxidation explained: state of silver when operating and the influence of potassium ions†
Catalysis Science & Technology Pub Date: 2023-09-11 DOI: 10.1039/D3CY01183F
Abstract
Two independent steps in which CO2 formed were observed in soot oxidation using silver catalysts supported on cerium-doped zirconia and zirconium-doped ceria. The first was attributed to thermal decomposition of oxidized silver species to metallic silver with simultaneous soot combustion, whereas the second was catalytic soot combustion. The first step was endothermic when the catalyst was heated without soot, whereas it was overall exothermic when the catalyst was heated while in tight contact with soot. Both mechanisms of CO2 formation are described. The influence of potassium ions on the catalytic activity in soot oxidation was found to be substantial for 1 wt% Ag/Zr0.93Ce0.07O2, though negligible for 10 wt% Ag/Zr0.93Ce0.07O2. In contrast, in the case of the zirconium-doped ceria support, the 1.5 wt% K+/Ce0.85Zr0.15O2 sample was equally active in soot combustion with and without silver. Proper interpretation of activity onset of silver catalysts for soot combustion, the state of silver when operating and the influence of potassium ions on the activity was the focus of this study.


Recommended Literature
- [1] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [2] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [3] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [4] Pyridine imines as ligands in luminescent iridium complexes†
- [5] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [6] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [7] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [8] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [9] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [10] Synergetic functional properties of two-component single amino acid-based hydrogels†

Journal Name:Catalysis Science & Technology
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 126840-22-0









